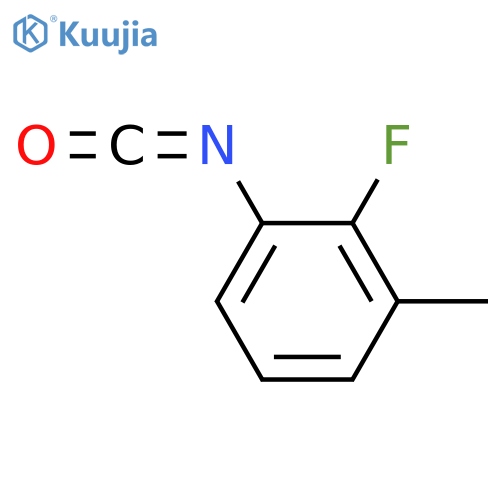Cas no 1174233-37-4 (2-Fluoro-1-isocyanato-3-methylbenzene)

1174233-37-4 structure
商品名:2-Fluoro-1-isocyanato-3-methylbenzene
CAS番号:1174233-37-4
MF:C8H6FNO
メガワット:151.137745380402
MDL:MFCD23576613
CID:4575086
PubChem ID:81477404
2-Fluoro-1-isocyanato-3-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-1-isocyanato-3-methylbenzene
-
- MDL: MFCD23576613
- インチ: 1S/C8H6FNO/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3
- InChIKey: VZDOBVJRJIGRFX-UHFFFAOYSA-N
- ほほえんだ: C1(N=C=O)=CC=CC(C)=C1F
計算された属性
- せいみつぶんしりょう: 151.043341977g/mol
- どういたいしつりょう: 151.043341977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-Fluoro-1-isocyanato-3-methylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-281134-1.0g |
2-fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
| eNovation Chemicals LLC | Y1260014-5g |
2-Fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 98% | 5g |
$2345 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1260014-1g |
2-Fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 98% | 1g |
$705 | 2025-02-25 | |
| Oakwood | 102259-1g |
2-Fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 98% | 1g |
$320.00 | 2023-09-17 | |
| eNovation Chemicals LLC | Y1260014-5g |
2-Fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 98% | 5g |
$2220 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1260014-5g |
2-Fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 98% | 5g |
$2345 | 2025-02-22 | |
| Enamine | EN300-281134-0.5g |
2-fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-281134-1g |
2-fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 1g |
$699.0 | 2023-09-09 | ||
| Enamine | EN300-281134-0.05g |
2-fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
| Enamine | EN300-281134-10.0g |
2-fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 |
2-Fluoro-1-isocyanato-3-methylbenzene 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
3. Water
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
1174233-37-4 (2-Fluoro-1-isocyanato-3-methylbenzene) 関連製品
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
